2-[1-(4-fluorophenyl)imidazol-2-yl]sulfanyl-N-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Synthesis and Pharmacological Applications
Histamine H3 Receptor Ligands : Imidazole derivatives, similar to 2-[1-(4-fluorophenyl)imidazol-2-yl]sulfanyl-N-phenylacetamide, have been extensively studied for their potential as ligands for histamine H3 receptors. These receptors are of significant interest for the development of drugs targeting central nervous system disorders. For instance, cyclopropyl 4-(3-(1H-imidazol-4-yl)propyloxy)phenyl methanone (ciproxifan) is a novel reference antagonist for the histamine H3 receptor, showcasing the therapeutic potential of imidazole derivatives in neuropsychiatric disorders (Stark, 2000).
Glutaminase Inhibitors : Compounds related to this compound have been evaluated as inhibitors of glutaminase, an enzyme crucial in cancer metabolism. For example, bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs have demonstrated potent inhibition of glutaminase, highlighting their potential in cancer therapy (Shukla et al., 2012).
Antiinflammatory and Analgesic Agents : The synthesis and evaluation of 4,5-diaryl-2-(substituted thio)-1H-imidazoles for their anti-inflammatory and analgesic properties indicate that derivatives of this compound could have significant therapeutic benefits in managing pain and inflammation (Sharpe et al., 1985).
Anticancer and Molecular Docking Studies : Novel imidazolium-based ionic liquids with fluorinated phenylacetamide tethers have been synthesized and characterized for their DNA binding, anticancer activities, and molecular docking studies. These studies underscore the versatility of imidazole and phenylacetamide derivatives in drug design and discovery, potentially including compounds like this compound (Rezki et al., 2020).
Future Directions
The future directions for this compound could involve further exploration of its potential biological activities, given the wide range of activities exhibited by imidazole derivatives . Additionally, further studies could explore its potential applications in the development of new drugs, given the importance of imidazole as a synthon in drug development .
Properties
IUPAC Name |
2-[1-(4-fluorophenyl)imidazol-2-yl]sulfanyl-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3OS/c18-13-6-8-15(9-7-13)21-11-10-19-17(21)23-12-16(22)20-14-4-2-1-3-5-14/h1-11H,12H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZZYLGOETTYOHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CSC2=NC=CN2C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.